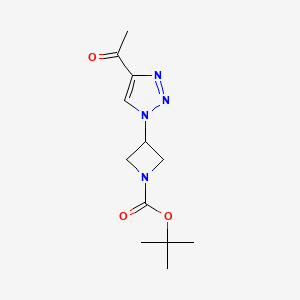
5-Methyl-5,6,7,8-Tetrahydro-1,6-Naphthyridin
Übersicht
Beschreibung
“5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine” is a chemical compound with the CAS Number: 83081-95-2 . It has a molecular weight of 148.21 . The IUPAC name for this compound is 5-methyl-5,6,7,8-tetrahydro [1,6]naphthyridine .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives involves a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas . An unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation are key steps .
Molecular Structure Analysis
The molecular structure of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is derived from the naphthyridine system, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .
Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Physical And Chemical Properties Analysis
5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .
Wirkmechanismus
Target of Action
It is known that 1,6-naphthyridines, a class of compounds to which this molecule belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It is known that 1,6-naphthyridines interact with various biological targets to exert their effects
Biochemical Pathways
Given the wide range of pharmacological activities of 1,6-naphthyridines, it is likely that this compound affects multiple pathways .
Result of Action
Given the wide range of pharmacological activities of 1,6-naphthyridines, it is likely that this compound has multiple effects at the molecular and cellular levels .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MTN is its relatively low toxicity, making it a safer alternative to other compounds. However, MTN is also relatively unstable and has poor solubility, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are many potential future directions for MTN research, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential use in combination therapy. Additionally, MTN could be studied for its potential use in treating other diseases, such as diabetes and cardiovascular disease.
In conclusion, 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a compound with unique properties that has been studied extensively for its potential use in pharmaceuticals. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been explored in this paper. Further research on MTN could lead to exciting new discoveries in the field of medicine.
Wissenschaftliche Forschungsanwendungen
- Synthese und Biologische Anwendungen: Forscher haben die Synthese und die biologische Relevanz von 1,6-Naphthyridinen untersucht. Diese Verbindungen weisen antikanzerogene Eigenschaften auf und machen sie zu attraktiven Kandidaten für die Medikamentenentwicklung .
- Struktur-Aktivitäts-Beziehung (SAR): Die Beziehung zwischen der chemischen Struktur von 1,6-Naphthyridinen und ihrer antikanzerogenen Aktivität wurde untersucht. Molekularmodellierungsmethoden haben geholfen, spezifische strukturelle Merkmale mit der Wirksamkeit gegen verschiedene Krebszelllinien zu korrelieren .
- Andere Aktivitäten: Neben antikanzerogenen Wirkungen zeigen 1,6-Naphthyridine auch anti-HIV-, antimikrobielle, analgetische, entzündungshemmende und antioxidative Aktivitäten .
HIV-1-Integrase-Inhibition
Forscher haben 5,6,7,8-Tetrahydro-1,6-Naphthyridin-Derivate entwickelt, die auf die allosterische Lens-Epithel-abgeleitete-Wachstumsfaktor-p75 (LEDGF/p75)-Bindungsstelle an HIV-1-Integrase abzielen. Diese Stelle ist entscheidend für die antivirale Chemotherapie .
Atomsparende Synthese
Die Synthese von 1,6-Naphthyridinen beinhaltet innovative Schritte:
- Enantioselektive Transferhydrierung: Ruthenium-katalysierte Transferhydrierung spielt eine Schlüsselrolle in der Synthese .
Weitere Anwendungen
Neben der Krebs- und HIV-Forschung finden 1,6-Naphthyridine in verschiedenen Bereichen Anwendung:
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that 1,6-naphthyridines, the class of compounds to which it belongs, are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Cellular Effects
Related 1,6-naphthyridines have been shown to have anticancer activity on different cancer cell lines .
Molecular Mechanism
It is known that 1,6-naphthyridines can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Eigenschaften
IUPAC Name |
5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-8-3-2-5-11-9(8)4-6-10-7/h2-3,5,7,10H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHVDYGBMNIJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83081-95-2 | |
| Record name | 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-3-(2-chlorophenyl)-5-({4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2455673.png)

![N-(2-ethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2455678.png)
![[(3R)-4,4-Dimethyl-2-oxooxolan-3-yl] 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate](/img/structure/B2455679.png)
![N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2455681.png)


![methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2455687.png)
![3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2455688.png)
![N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide](/img/structure/B2455691.png)
![2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2455693.png)
![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2455694.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2455695.png)
